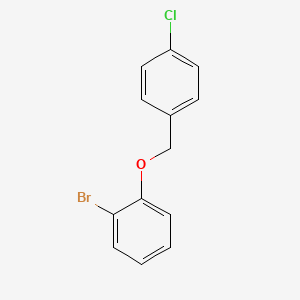

1-Bromo-2-((4-chlorobenzyl)oxy)benzene

Beschreibung

Foundational Significance of Aryl Ethers in Contemporary Organic Synthesis

Aryl ethers are a class of organic compounds that feature an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. numberanalytics.comuomus.edu.iq This structural unit is a key component in a multitude of biologically active natural products and synthetic compounds. The ether linkage, while generally stable, can also be a site of specific chemical transformations. numberanalytics.comuomus.edu.iq

The synthesis of aryl ethers has been a long-standing area of research in organic chemistry. Classic methods such as the Williamson ether synthesis and the Ullmann condensation have been cornerstones in the formation of the aryl-oxygen bond. acs.orgacs.orgjk-sci.comrsc.org The Williamson ether synthesis typically involves the reaction of a sodium phenoxide with a primary alkyl halide in an SN2 reaction. jk-sci.comrsc.org For its part, the Ullmann condensation facilitates the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, and is particularly useful for the synthesis of diaryl ethers. acs.orgwikipedia.org More recently, catalytic methods, including variations of the Williamson ether synthesis, have been developed to improve efficiency and expand the substrate scope. researchgate.netacs.org

The versatility of aryl ethers makes them valuable intermediates in multi-step syntheses. fiveable.me The aromatic ring can be further functionalized through electrophilic aromatic substitution, while the ether group can influence the regioselectivity of these reactions. fiveable.me

Strategic Importance of Halogenated Benzene (B151609) Scaffolds as Synthetic Intermediates

Halogenated benzene derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. The carbon-halogen bond provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. modychem.co The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential transformations. wikipedia.orgwikipedia.org

Several palladium-catalyzed cross-coupling reactions have revolutionized the use of halogenated benzenes as synthetic intermediates:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com It is widely used for the formation of biaryl structures, which are prevalent in many pharmaceuticals and advanced materials. acs.orgresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of arylalkynes, which are important precursors for a variety of organic transformations. nih.govnrochemistry.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a go-to method for the synthesis of arylamines, which are common motifs in drug candidates and organic electronic materials. rug.nlacs.org

The ability to selectively functionalize halogenated benzene scaffolds through these and other cross-coupling reactions provides a powerful strategy for the construction of complex molecular architectures.

Positioning 1-Bromo-2-((4-chlorobenzyl)oxy)benzene within Advanced Aromatic Ether Chemistry

This compound is a molecule that embodies the convergence of the two aforementioned classes of compounds. Its structure contains both an aryl ether linkage and two different halogen substituents on separate aromatic rings. This unique combination of functional groups positions it as a highly versatile intermediate in advanced organic synthesis.

The presence of a bromine atom on one ring and a chlorine atom on the other allows for chemoselective cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, enabling sequential functionalization of the two aromatic rings. For instance, a Suzuki or Sonogashira coupling could be performed selectively at the brominated position, followed by a subsequent transformation at the chlorinated position under more forcing conditions.

The 2-((4-chlorobenzyl)oxy) substituent on the brominated benzene ring can also exert steric and electronic effects that may influence the reactivity and regioselectivity of subsequent reactions. This level of control is highly desirable in the synthesis of complex target molecules.

Below are the key chemical identifiers and properties for this compound:

| Property | Value |

| CAS Number | 494772-51-9 chemsrc.combldpharm.com |

| Molecular Formula | C₁₃H₁₀BrClO bldpharm.com |

| Molecular Weight | 297.58 g/mol bldpharm.com |

| Synonyms | Not available |

The strategic placement of the bromo, chloro, and ether functionalities within this compound makes it a valuable building block for the synthesis of more complex diaryl ether derivatives and other poly-functionalized aromatic compounds. Its utility lies in the ability to perform selective and sequential cross-coupling reactions, providing a pathway to a diverse range of molecular structures with potential applications in various fields of chemical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-[(4-chlorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBVDDNFVZKFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619997 | |

| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-51-9 | |

| Record name | 1-Bromo-2-[(4-chlorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 4 Chlorobenzyl Oxy Benzene and Analogous Structures

Established Approaches for Aryl Ether Bond Formation

The formation of the C-O bond between two aromatic rings, or between an aromatic ring and an alkyl group, is a cornerstone of organic synthesis. Several transition metal-catalyzed and classical nucleophilic substitution reactions are routinely employed for this purpose.

Copper-Catalyzed C-O Cross-Coupling Protocols for Aryl Bromides

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a historic and still relevant method for the formation of diaryl ethers. beilstein-journals.org This reaction traditionally involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst, often at high temperatures. beilstein-journals.orgscielo.org.mx The classical Ullmann protocol often required stoichiometric or even greater amounts of copper, but modern advancements have led to the development of more efficient catalytic systems. beilstein-journals.org

Recent developments have focused on the use of various ligands to facilitate the coupling under milder conditions and with a broader substrate scope. beilstein-journals.orgchemrxiv.org For instance, the use of N,N-dimethylglycine has been shown to assist in the copper-catalyzed synthesis of diaryl ethers from aryl bromides at 90°C. organic-chemistry.org The reaction mechanism is believed to involve the formation of a copper(I) alkoxide, which then undergoes reductive elimination with the aryl halide to form the diaryl ether and regenerate the copper(I) catalyst. nih.gov The reactivity of the aryl halide generally follows the order I > Br > Cl >> F. scielo.org.mx Electron-withdrawing groups on the aryl halide can enhance the reaction rate, while their presence on the phenol can have a retarding effect. arkat-usa.org

| Parameter | Description | References |

|---|---|---|

| Reaction Name | Ullmann Condensation/Coupling | beilstein-journals.orgscielo.org.mx |

| Reactants | Aryl Halide (typically bromide or iodide) and a Phenol/Alcohol | beilstein-journals.orgchemrxiv.org |

| Catalyst | Copper(I) salts (e.g., CuI) | beilstein-journals.orgnih.gov |

| Typical Conditions | High temperatures (often >150°C), base (e.g., K2CO3) | beilstein-journals.orgarkat-usa.org |

| Ligand Advancement | Use of ligands like N,N-dimethylglycine allows for milder conditions. | organic-chemistry.org |

Palladium-Catalyzed C-O Cross-Coupling Strategies for Aryl Ethers

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, have become a powerful tool for the synthesis of aryl ethers. nrochemistry.comwikipedia.org These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional copper-catalyzed methods. magtech.com.cn The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol or phenol, deprotonation, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. nrochemistry.comjk-sci.com

The success of these reactions is highly dependent on the choice of phosphine (B1218219) ligands complexed to the palladium center. nrochemistry.com Ligands such as BINAP and dppf have proven effective. nrochemistry.comwikipedia.org Challenges in palladium-catalyzed C-O coupling include the competitive β-hydride elimination pathway, especially when using primary alcohols, which can lead to the reduction of the aryl halide instead of ether formation. mit.edunih.gov The reactivity of aryl halides in these reactions generally follows the trend of Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. nrochemistry.com

Nucleophilic Substitution Reactions in Ethereal Linkage Construction

The Williamson ether synthesis is a classic and widely used method for forming ethers, including those with aryl moieties. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. wikipedia.orgbyjus.com To synthesize a molecule like 1-Bromo-2-((4-chlorobenzyl)oxy)benzene, this would involve the reaction of a 2-bromophenoxide with 4-chlorobenzyl chloride. For the S\textsubscript{N}2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions (E2). wikipedia.orglibretexts.org

Another important method is nucleophilic aromatic substitution (S\textsubscript{N}Ar). prolabas.com This reaction is effective when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). prolabas.comacsgcipr.org The reaction proceeds through a Meisenheimer complex intermediate. While not directly applicable to the synthesis of the target compound from an unactivated aryl halide, it is a crucial method for the synthesis of many other diaryl ethers. prolabas.com

Synthesis of Halogenated Benzyl (B1604629) and Aryl Precursors

The synthesis of the target molecule requires the availability of specifically halogenated starting materials: a brominated phenol and a chlorinated benzyl derivative.

Selective Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution. Phenols are highly activated substrates for this reaction due to the electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. savemyexams.com Bromination of phenol can be readily achieved using bromine water, often without the need for a catalyst. savemyexams.comkhanacademy.org

For more controlled or selective bromination, various reagents and conditions can be employed. A recently developed method utilizes a combination of PIDA (phenyliodine diacetate) and AlBr₃ to generate a mild and efficient electrophilic brominating agent. rsc.orgnih.gov Another important method for introducing a bromine atom onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) bromide solution to yield the corresponding aryl bromide. wikipedia.orgnih.govnumberanalytics.com This method is particularly useful for introducing bromine at positions that are not easily accessible through direct electrophilic substitution.

| Technique | Reagents | Key Features | References |

|---|---|---|---|

| Direct Electrophilic Bromination | Br₂ in a suitable solvent (e.g., water, CS₂) | Highly effective for activated rings like phenols. Can lead to polybromination. | savemyexams.comkhanacademy.org |

| Mild Electrophilic Bromination | PIDA/AlBr₃ | Provides a milder and more controlled bromination of phenols and phenol ethers. | rsc.orgnih.gov |

| Sandmeyer Reaction | 1. NaNO₂, H⁺ (to form diazonium salt from aniline) 2. CuBr | Allows for the introduction of bromine at specific positions, starting from an amino group. | wikipedia.orgmasterorganicchemistry.comnih.gov |

Preparation of Chlorinated Benzylic Scaffolds

The synthesis of 4-chlorobenzyl chloride, a key precursor, can be achieved through the chlorination of 4-chlorotoluene (B122035). mdpi.com This is typically a free-radical chain reaction initiated by UV light or a radical initiator like benzoyl peroxide. prepchem.com It is important to perform this reaction under conditions that favor side-chain chlorination over further chlorination of the aromatic ring. researchgate.net

Alternatively, 4-chlorobenzyl chloride can be prepared from 4-chlorotoluene using sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. prepchem.com Nuclear chlorination of toluene (B28343), which would lead to chlorotoluenes, is an electrophilic substitution reaction that is typically catalyzed by a Lewis acid such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.commdpi.com By avoiding these catalysts and using radical conditions, the chlorination can be directed to the benzylic position. researchgate.net

Direct and Convergent Synthetic Routes to this compound

The synthesis of this compound can be efficiently achieved through several direct approaches that assemble the target molecule from readily available starting materials. These routes are often preferred for their atom economy and straightforward execution.

O-Alkylation of 2-Bromophenol (B46759) with 4-Chlorobenzyl Halides

A primary and widely employed method for the synthesis of this compound is the O-alkylation of 2-bromophenol with a suitable 4-chlorobenzyl halide, most commonly 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

In this process, the phenolic proton of 2-bromophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the 4-chlorobenzyl halide, displacing the halide and forming the desired ether linkage.

The choice of base and solvent is crucial for the success of this reaction. Common bases include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH). The use of a relatively weak base like potassium carbonate is often sufficient due to the acidity of the phenolic proton. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically employed to facilitate the SN2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile.

The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) until the starting materials are consumed.

Table 1: Representative Conditions for O-Alkylation of 2-Bromophenol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromophenol | 4-Chlorobenzyl chloride | K₂CO₃ | DMF | 80-100 | 4-8 | ~85-95 |

| 2-Bromophenol | 4-Chlorobenzyl bromide | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | 6-12 | ~90-98 |

| 2-Bromophenol | 4-Chlorobenzyl chloride | NaH | THF | Room Temp to 60 | 2-6 | ~80-90 |

Metal-Catalyzed Coupling Approaches for Aryl Ether Formation

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternative routes to diaryl ethers like this compound. Two of the most prominent methods are the Ullmann-type coupling and the Buchwald-Hartwig C-O coupling.

Ullmann-type Coupling: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol. byjus.comorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the coupling of 1,2-dibromobenzene (B107964) with 4-chlorobenzyl alcohol or the coupling of 2-bromophenol with 1-bromo-4-chlorobenzene, though the former is more synthetically direct.

Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper powder. byjus.com However, significant advancements have led to the development of milder conditions using catalytic amounts of copper(I) salts, such as CuI, in the presence of a ligand (e.g., phenanthroline or diamine derivatives) and a base. nih.gov The reaction is typically carried out in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP). The mechanism is thought to involve the formation of a copper(I) alkoxide, which then undergoes oxidative addition to the aryl halide followed by reductive elimination to form the ether. byjus.com

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to aryl ethers. libretexts.orgwikipedia.org This reaction typically couples an aryl halide or triflate with an alcohol or phenol. For the synthesis of this compound, this would involve the reaction of 1,2-dibromobenzene with 4-chlorobenzyl alcohol.

The catalytic system for the Buchwald-Hartwig C-O coupling consists of a palladium precursor, such as Pd(OAc)₂ or a preformed palladium-ligand complex, and a bulky, electron-rich phosphine ligand. wikipedia.org The choice of ligand is critical for the success of the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate, is also required. The reaction is typically performed in an inert solvent like toluene or dioxane under an inert atmosphere. The mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the alcohol, deprotonation, and reductive elimination to furnish the desired aryl ether and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Representative Conditions for Metal-Catalyzed Aryl Ether Formation

| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,2-Dibromobenzene & 4-Chlorobenzyl alcohol | CuI / Phenanthroline | Cs₂CO₃ | DMF | 120-150 | 12-24 | ~60-80 |

| 1,2-Dibromobenzene & 4-Chlorobenzyl alcohol | Pd(OAc)₂ / Buchwald Ligand | NaOtBu | Toluene | 80-110 | 8-16 | ~70-90 |

Late-Stage Bromination of 2-((4-chlorobenzyl)oxy)benzene Derivatives

An alternative synthetic strategy involves the late-stage bromination of a pre-formed ether precursor, 2-((4-chlorobenzyl)oxy)benzene. This approach is particularly useful if the precursor is more readily available or if a library of halogenated analogs is desired. The key to this strategy is the regioselective introduction of a bromine atom onto the desired position of the aromatic ring.

The directing effects of the substituents on the benzene (B151609) ring will govern the position of bromination. The benzyloxy group is an ortho-, para-directing and activating group. Therefore, electrophilic aromatic substitution on 2-((4-chlorobenzyl)oxy)benzene would be expected to occur at the positions ortho and para to the ether linkage. Since the para position is already substituted with the benzyl group, bromination would be directed to the ortho positions.

Common brominating agents for this type of transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or, more commonly for activated rings, N-bromosuccinimide (NBS) in a suitable solvent. The use of NBS can offer milder reaction conditions and improved selectivity. The reaction solvent can influence the outcome, with solvents like acetonitrile or dichloromethane (B109758) being common choices.

To achieve the desired 1-bromo substitution pattern on the 2-((4-chlorobenzyl)oxy)benzene core, one would need to consider the potential for di- or tri-bromination, and the reaction conditions would need to be carefully controlled, such as by using a stoichiometric amount of the brominating agent at a low temperature.

Table 3: Representative Conditions for Late-Stage Bromination

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| 2-((4-chlorobenzyl)oxy)benzene | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | 2-4 | Mixture of mono-brominated isomers |

| 2-((4-chlorobenzyl)oxy)benzene | Bromine (Br₂) | Dichloromethane | 0 to Room Temp | 1-3 | Mixture of mono-brominated isomers |

| 2-((4-chlorobenzyl)oxy)benzene | Br₂ | Acetic Acid | Room Temp | 2-5 | Mixture of mono-brominated isomers |

Computational and Theoretical Studies of 1 Bromo 2 4 Chlorobenzyl Oxy Benzene

Quantum Chemical Characterization

Quantum chemical characterization involves a suite of computational techniques to explore the fundamental properties of a molecule. For 1-Bromo-2-((4-chlorobenzyl)oxy)benzene, these studies focus on its optimized geometry, electronic orbital interactions, charge distribution, and intramolecular bonding.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry of molecules by finding the lowest energy arrangement of its atoms. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to predict key structural parameters. The optimization process yields precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Table 1: Predicted Geometrical Parameters for a Representative Structure Note: The following data is illustrative for a molecule with similar functional groups, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.870 |

| C-O (ether) | 1.375 | |

| O-CH₂ | 1.430 | |

| C-Cl | 1.745 | |

| **Bond Angles (°) ** | C-O-C | 118.5 |

| Br-C-C | 120.1 | |

| Cl-C-C | 119.8 | |

| Dihedral Angles (°) | C-C-O-C | 178.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

An analysis of this compound would involve calculating the energies of these orbitals. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and polarizable. The spatial distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO may be distributed across the chlorobenzyl portion.

Table 2: Representative Frontier Molecular Orbital Energies Note: This data is representative of similar aromatic compounds and serves for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.52 |

| LUMO Energy | -1.21 |

| Energy Gap (ΔE) | 5.31 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution on the molecule's surface, providing a guide to its intermolecular interactions. The MEP map is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the ether linkage and potentially the bromine and chlorine atoms due to their lone pairs of electrons. These areas would be the primary sites for interacting with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) rings, indicating these as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). This method quantifies electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule.

In this compound, NBO analysis would examine the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant E(2) values indicate strong electronic delocalization, which contributes to the molecule's stability. Key interactions would likely involve the lone pairs of the oxygen, bromine, and chlorine atoms donating electron density into the antibonding orbitals (π*) of the aromatic rings. This analysis helps to rationalize the molecule's electronic properties and reactivity patterns.

Advanced Spectroscopic Property Prediction

Computational methods are also employed to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. Simulations of vibrational spectra can aid in the assignment of experimental bands and confirm the molecular structure.

Theoretical calculations using DFT can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the normal modes of vibration, such as stretching, bending, and twisting of bonds. The results can be used to generate simulated Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.

For this compound, these simulations would help in assigning the complex array of peaks observed in experimental spectra. By comparing the calculated vibrational frequencies with experimental data, researchers can confirm the molecule's structure and the nature of its chemical bonds. Potential Energy Distribution (PED) analysis is often performed alongside these calculations to determine the contribution of individual bond stretches and angle bends to each vibrational mode.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: The following data is illustrative and based on characteristic frequencies for similar molecular structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Rings | 3100 - 3000 |

| Asymmetric C-O-C Stretch | Ether Linkage | 1275 - 1200 |

| Symmetric C-O-C Stretch | Ether Linkage | 1150 - 1085 |

| C-Br Stretch | Bromobenzene | 680 - 515 |

| C-Cl Stretch | Chlorobenzene | 785 - 540 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electron density, electronegativity of neighboring atoms, and magnetic anisotropy of functional groups. ucl.ac.uk

For this compound, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted using computational models. The expected ¹H NMR chemical shifts can be approximated by considering the effects of the various substituents on the benzene rings. pdx.edu Protons on the aromatic rings are expected to appear in the range of 6.8-7.6 ppm. The methylene (B1212753) (-CH₂-) protons, being adjacent to both an oxygen atom and a chlorophenyl group, would be deshielded and are predicted to resonate at approximately 5.2 ppm.

The prediction of chemical shifts involves accounting for the additive effects of different functional groups attached to the aromatic rings. wisc.edu The bromo, chloro, and alkoxy groups each exert distinct electronic influences (inductive and resonance effects) that shield or deshield the nearby protons and carbons, leading to a unique NMR fingerprint for the molecule. ucl.ac.ukwisc.edu

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Influencing Factors |

| Aromatic (H on bromo-substituted ring) | 6.8 - 7.5 | Ether linkage (-O-), Bromo group (-Br) |

| Aromatic (H on chloro-substituted ring) | 7.2 - 7.4 | Chloro group (-Cl) |

| Methylene (-CH₂-) | ~5.2 | Deshielded by adjacent oxygen and aromatic ring |

Note: These are estimated values. Actual experimental values may vary.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. Computational studies are invaluable for analyzing these interactions, which dictate the physical properties of the solid material.

For a molecule like this compound, a variety of interactions are expected to be significant. Based on studies of similar halogenated aromatic compounds, the most prominent contacts would likely be H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov Additionally, due to the presence of bromine and chlorine atoms, halogen-related contacts such as Br···H and Cl···H, as well as potential halogen···oxygen or halogen···π interactions, would play a crucial role in stabilizing the crystal structure. nih.govnih.gov

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | ~30-50% | Van der Waals forces between hydrogen atoms. nih.gov |

| C···H / H···C | ~20-40% | Interactions involving aromatic rings (π-stacking). nih.gov |

| O···H / H···O | ~5-15% | Hydrogen bonding-type interactions with the ether oxygen. |

| Br···H / H···Br | ~5-10% | Interactions involving the bromine atom. nih.gov |

| Cl···H / H···Cl | ~3-8% | Interactions involving the chlorine atom. |

| Br···O / Cl···O | Variable | Short halogen···oxygen contacts contributing to stability. nih.gov |

Note: The percentage contributions are illustrative, based on analyses of structurally similar compounds.

To further understand the energetics of crystal packing, energy framework analysis can be employed. This computational approach calculates the interaction energies between a central molecule and its neighbors, partitioning them into electrostatic, polarization, dispersion, and repulsion components. researchgate.net The results are visualized as frameworks, where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction energy.

Computational Prediction of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. tubitak.gov.tr These models establish a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. chemrxiv.org

For this compound, a QSRR model could predict its behavior in various chemical reactions. The first step in building such a model is the calculation of relevant molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as electronic, steric, or topological. researchgate.net

| Descriptor Category | Example Descriptors for this Compound | Potential Influence on Reactivity |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken atomic charges | Governs susceptibility to electrophilic or nucleophilic attack. |

| Steric | Molecular volume, surface area, ovality | Influences the accessibility of reactive sites to other reagents. |

| Topological | Connectivity indices, Wiener index | Relates to the overall size, shape, and branching of the molecule. |

| Quantum Mechanical | Electrostatic potential, electron density | Provides a detailed map of charge distribution and reactive centers. tubitak.gov.tr |

By developing a QSRR model, one could predict, for instance, the rate constant for a nucleophilic substitution reaction at the benzylic carbon or the susceptibility of the aromatic rings to electrophilic addition, without the need for extensive experimental work. chemrxiv.org These predictive models are a cornerstone of modern computational chemistry, facilitating the efficient design and screening of new molecules with desired chemical properties. researchgate.net

Synthetic Utility and Future Research Trajectories of 1 Bromo 2 4 Chlorobenzyl Oxy Benzene

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of halogen atoms and an ether linkage makes 1-Bromo-2-((4-chlorobenzyl)oxy)benzene a powerful tool for synthetic chemists. The differential reactivity of its functional groups allows for sequential and controlled modifications, enabling the construction of elaborate molecular architectures.

The carbon-bromine bond in this compound is the most prominent reactive site for forming new carbon-carbon and carbon-heteroatom bonds. This functionality serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. nih.govresearchgate.net Through reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, the bromo group can be replaced with a variety of substituents. nih.govresearchgate.net This versatility allows for the synthesis of a broad spectrum of diaryl ethers, stilbenes, and other complex aromatic compounds. For instance, a Suzuki coupling with an arylboronic acid would yield a poly-aromatic system, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. nih.gov

The benzyl (B1604629) ether group, while often used as a stable protecting group for phenols, can also be a point of modification. organic-chemistry.orgnih.gov Furthermore, both aromatic rings are subject to electrophilic aromatic substitution. The reactivity and regioselectivity of such substitutions are governed by the electronic effects of the existing substituents. studymind.co.uklibretexts.org The alkoxy group is a strong ortho-, para-director and an activating group, while the bromine and chlorine atoms are deactivating yet also ortho-, para-directing. libretexts.orgmsu.edu This interplay of directing effects allows for the controlled introduction of additional functional groups like nitro or acyl groups onto the aromatic cores.

Table 1: Potential Cross-Coupling Reactions for Functionalization This interactive table showcases the potential transformations of the C-Br bond in this compound.

| Reaction Name | Coupling Partner | Resulting Linkage | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | C-C | Biaryl Ethers |

| Heck | Alkene | C-C | Alkenyl-Substituted Ethers |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Alkynyl-Substituted Ethers |

| Buchwald-Hartwig | Amine | C-N | N-Aryl Amino Ethers |

Ortho-haloaryl ethers are valuable precursors for the synthesis of oxygen-containing heterocycles, most notably benzofurans. organic-chemistry.orgnih.gov The structure of this compound is well-suited for intramolecular cyclization strategies to form such ring systems. acs.org One established method involves an intramolecular Heck reaction, where a palladium catalyst facilitates the coupling of the aryl bromide with an alkene tethered to the molecule. wikipedia.orgorganicreactions.orgresearchgate.net By modifying the benzyl portion of the starting material to include an olefin, an intramolecular Heck reaction could be triggered to form a medium-sized heterocyclic ring containing the ether oxygen. chim.it

Alternative strategies include copper- or iron-catalyzed intramolecular C-O bond formation, which has proven effective for synthesizing substituted benzofurans from related ketone derivatives. acs.org Another powerful approach involves the palladium-catalyzed cyclization of ortho-alkynylphenyl ethers. nih.govresearchgate.net By first coupling an alkyne at the bromide position, a subsequent intramolecular cyclization could efficiently yield a substituted benzofuran (B130515) scaffold, a common motif in pharmacologically active compounds.

Contributions to Methodological Advancement in Organic Chemistry

Beyond its direct use in synthesizing target molecules, this compound serves as an ideal substrate for developing and refining synthetic methodologies, particularly in the realm of selective catalysis.

The presence of two distinct halogen atoms on different aromatic rings—a bromine on the phenoxy ring and a chlorine on the benzyl ring—makes this molecule a compelling substrate for studying chemoselective cross-coupling reactions. In palladium-catalyzed couplings, the C(sp²)-Br bond is generally more reactive than the C(sp²)-Cl bond due to its lower bond dissociation energy, which facilitates easier oxidative addition to the palladium(0) catalyst. acs.orgnih.gov

This reactivity difference can be exploited to perform sequential couplings. For example, a Suzuki or Sonogashira reaction could be performed selectively at the C-Br position under relatively mild conditions, leaving the C-Cl bond untouched for a subsequent, more forcing coupling reaction. nih.gov The development of catalyst systems (palladium precursors and ligands) that can precisely control this selectivity is an active area of research. researchgate.net This molecule could therefore be used as a benchmark substrate to test the efficacy and selectivity of new catalytic systems designed for such transformations.

Table 2: Chemoselective Cross-Coupling Potential This table outlines the basis for selective functionalization of the two halogen sites.

| Feature | C(sp²)-Br Bond | C(sp²)-Cl Bond |

|---|---|---|

| Relative Reactivity | Higher | Lower |

| Bond Dissociation Energy | Lower | Higher |

| Typical Reaction Conditions | Milder (e.g., lower temp, less active catalyst) | More Forcing (e.g., higher temp, specialized ligands) |

| Potential Outcome | Site of initial, selective coupling | Site for subsequent functionalization |

Cascade, or domino, reactions, in which multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to building molecular complexity. The structure of this compound is amenable to the design of such processes.

A hypothetical cascade could be initiated by an intramolecular Heck reaction, which, instead of terminating with β-hydride elimination, could involve the trapping of the organopalladium intermediate by another reactive partner. researchgate.netchim.it For example, a reaction could be designed where an initial coupling at the C-Br bond is followed by a C-H activation event on an adjacent alkyl chain or a subsequent cyclization involving the ether linkage. Another possibility involves tandem reactions where an initial cross-coupling is followed by a rearrangement, such as a Claisen-type rearrangement, if an allyl group were used instead of a benzyl group. acs.org The development of such controlled cascade processes is a frontier in organic chemistry, aimed at creating complex structures from simple starting materials in a single step.

Theoretical Insights Guiding Rational Design and Synthesis

The reactivity and selectivity of this compound are fundamentally governed by its electronic structure, which can be modeled using theoretical and computational chemistry. researchgate.net The substituents on the aromatic rings exert distinct inductive and resonance effects that influence the electron density distribution and, consequently, the molecule's behavior in chemical reactions. libretexts.org

The benzyloxy group is strongly electron-donating through resonance, activating the ortho and para positions of its attached phenyl ring towards electrophilic attack. studymind.co.ukmsu.edu Conversely, the bromine and chlorine atoms are electron-withdrawing through induction, which deactivates the rings, yet their lone pairs allow for weak electron donation via resonance, making them ortho-, para-directors. libretexts.org Computational methods, such as Density Functional Theory (DFT), can quantify these effects, predict the most likely sites for electrophilic substitution, and calculate the activation energies for different reaction pathways. researchgate.net Such theoretical studies are invaluable for predicting the outcomes of chemoselective cross-coupling reactions by comparing the calculated energy barriers for oxidative addition at the C-Br versus the C-Cl bond, thereby guiding the rational design of experimental conditions and catalyst selection.

Emerging Research Areas for Halogenated Aryl Benzyl Ethers

The compound this compound belongs to the structural class of halogenated aryl benzyl ethers. This class of molecules, characterized by an ether linkage connecting a halogenated aromatic ring to a benzyl group, represents a significant scaffold in various fields of chemical science. The specific arrangement of a bromo-substituted phenyl ring and a chloro-substituted benzyl group provides multiple reactive sites, making it a versatile intermediate for further chemical transformations. Emerging research in this area focuses on leveraging these structural features for novel applications in medicinal chemistry, catalysis, and materials science.

The aryl ether linkage is a common motif in a wide array of natural products and synthetic organic compounds, including pharmaceuticals and agrochemicals. researchgate.net Consequently, the development of efficient synthetic methodologies for constructing this bond is a central theme in organic chemistry. Traditional methods like the Ullmann condensation have been supplemented by modern transition metal-catalyzed C-O cross-coupling reactions. researchgate.netnih.gov Recent advancements include the development of air-stable and soluble copper(I) catalysts that facilitate the synthesis of diaryl ethers from electron-rich aryl bromides and phenols. researchgate.net Another innovative approach is the decarbonylative etherification of aromatic esters using nickel or palladium catalysts, which provides a novel route to diaryl ethers from readily available starting materials. waseda.jp These evolving synthetic strategies are crucial for accessing complex halogenated aryl benzyl ethers and their derivatives.

Future research trajectories for compounds like this compound are branching into several promising areas:

Development of Novel Bioactive Agents: The halogenated aryl benzyl ether framework is a prime candidate for "scaffold hopping" in drug discovery and agrochemical research. researchgate.net By systematically modifying the substitution patterns on the aromatic rings, researchers can explore vast chemical spaces to identify molecules with optimized biological activity, such as herbicidal or therapeutic properties. The presence of both bromine and chlorine atoms allows for selective functionalization, potentially through orthogonal cross-coupling reactions, to generate libraries of novel compounds for high-throughput screening.

Advanced Catalytic Systems: The synthesis of aryl ethers continues to be an area of active research. Efforts are directed towards creating more efficient, cost-effective, and environmentally benign catalytic systems. This includes the design of novel ligands for copper- and palladium-based catalysts to improve reaction scope and yields, particularly for challenging substrates. researchgate.netwaseda.jp The development of methods that avoid costly metals or harsh reaction conditions remains a significant goal. nih.gov

Asymmetric Synthesis and Chiral Materials: For certain substituted diaryl ethers, axial chirality can arise due to restricted rotation around the C-O bond. The atroposelective synthesis of such compounds is an emerging field, with recent developments in N-heterocyclic carbene (NHC) catalysis providing access to axially chiral diaryl ether derivatives with high enantioselectivity. nih.gov This opens the possibility of exploring the stereochemical properties of complex halogenated aryl benzyl ethers for applications in asymmetric catalysis and chiroptical materials.

Materials Science Applications: The rigid structure and tunable electronic properties of aryl ethers make them attractive components for advanced materials. Research into organic light-emitting diodes (OLEDs) and other electronic materials often incorporates aryl ether moieties. bldpharm.com The specific halogenation pattern of this compound could be exploited to fine-tune properties such as luminescence, charge transport, and thermal stability in novel organic materials.

Interactive Data Tables

Table 1: Comparison of Selected Synthetic Methods for Aryl Ether Linkages

| Method | Catalyst/Reagent | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl halides, Phenols | Well-established, effective for certain substrates | Often requires high temperatures and stoichiometric copper |

| Buchwald-Hartwig Amination (C-O variant) | Palladium (Pd) complexes | Aryl halides/triflates, Alcohols/Phenols | Broad substrate scope, high yields, milder conditions | Cost of palladium catalyst and ligands |

| Copper-Catalyzed Coupling | Air-stable Cu(I) complexes | Electron-rich aryl bromides, Phenols | Uses less expensive, air-stable catalyst | May have limitations with electron-deficient substrates researchgate.net |

| SNAr Reaction | Base (e.g., KF-Alumina) | Activated aryl halides (with electron-withdrawing groups) | Metal-free, simple procedure | Limited to activated electrophiles nih.gov |

| Decarbonylative Etherification | Nickel (Ni) or Palladium (Pd) complexes | Aromatic esters, Aryl halides | Novel route from different starting materials | Newer method, scope may still be under exploration waseda.jp |

Table 2: Potential Future Research Applications for Halogenated Aryl Benzyl Ethers

| Research Area | Objective | Key Compound Features | Potential Outcome |

|---|---|---|---|

| Medicinal Chemistry | Discovery of new therapeutic agents | Halogen atoms for metabolic stability and binding; ether linkage for conformational flexibility. | Novel drug candidates for various diseases. |

| Agrochemicals | Development of new herbicides or pesticides. researchgate.net | Bioisosteric replacement of known active scaffolds; tunable lipophilicity. | More effective and selective crop protection agents. researchgate.net |

| Asymmetric Catalysis | Creation of novel chiral ligands or catalysts. | Potential for atropisomerism in sterically hindered derivatives. nih.gov | Enantioselective transformations with high efficiency. |

| Materials Science | Design of new organic electronic materials. | Defined electronic properties due to halogenation; rigid aromatic structure. | Improved OLEDs, sensors, or organic semiconductors. bldpharm.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-2-((4-chlorobenzyl)oxy)benzene, and what key parameters influence reaction yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or etherification. For example, 4-hydroxyacetophenone derivatives can react with 4-chlorobenzyl chloride in the presence of anhydrous potassium carbonate under reflux in ethanol . Key parameters include:

- Catalyst choice : K₂CO₃ or NaOH for deprotonation.

- Reaction time : 6–12 hours for completion, monitored by TLC or HPLC.

- Purification : Recrystallization from ethanol or toluene to achieve >95% purity.

Q. How is the structure of this compound confirmed post-synthesis?

- Analytical techniques :

- IR spectroscopy : Detection of C-O-C asymmetric stretching (1260–1280 cm⁻¹) and absence of -OH bands (3300–3500 cm⁻¹) confirm ether formation .

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–7.7 ppm), while the benzyl CH₂ group resonates as a singlet (δ 5.0–5.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 398 for biphenyl derivatives) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance the antibacterial efficacy of this compound derivatives?

- Strategy : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aromatic ring to increase electrophilicity and interaction with bacterial targets. For example:

- Substituent effects : Derivatives with 4-chlorophenyl diazenyl groups show enhanced activity against Escherichia coli (100% inhibition at 100 µg/mL) .

- In vitro testing : Use agar diffusion assays with Gram-negative (Salmonella, Proteus) and Gram-positive (Bacillus subtilis) strains to correlate structure-activity relationships .

Q. What analytical approaches resolve contradictions in spectral data during structural elucidation?

- Case study : Discrepancies in ¹H NMR integration ratios may arise from impurities or diastereomers. Solutions include:

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to confirm connectivity.

- X-ray crystallography : Resolves ambiguity in regiochemistry, as seen in N-(4-((4-chlorobenzyl)oxy)phenyl)pyrimidin-2-amine derivatives .

- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) affecting spectral clarity .

Q. How do reaction conditions impact the reduction of nitro intermediates in derivative synthesis?

- Comparative analysis :

- Raney Ni/H₂ : Provides higher yield (85%) and purity for 4-((4-chlorobenzyl)oxy)aniline compared to Fe/HCl (60% yield, lower purity) .

- Solvent selection : Ethanol vs. THF affects reduction rates due to hydrogen bonding with intermediates.

- Troubleshooting : Use SnCl₂ in acidic media for stubborn reductions but expect lower scalability .

Methodological Challenges

Q. What strategies mitigate competing side reactions during etherification of bromophenols?

- Preventive measures :

- Temperature control : Reflux at 80–90°C minimizes Fries rearrangement or oxidation side products.

- Protecting groups : Temporarily block reactive sites (e.g., -Br) with silyl ethers to direct regioselectivity .

Q. How can researchers validate the biological activity of derivatives without false positives?

- Best practices :

- Positive/negative controls : Compare with known antibiotics (e.g., ampicillin) and solvent-only samples.

- Dose-response curves : Establish MIC (Minimum Inhibitory Concentration) values to quantify potency .

- Cytotoxicity assays : Test compounds on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.